5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrolone core (1,2-dihydro-3H-pyrrol-3-one) with three key substituents:
- Isobutyl group at position 1: A branched alkyl chain that may improve lipophilicity and membrane permeability compared to linear or aromatic substituents.
This suggests that the thiazole-pyrrolone scaffold may play a role in targeting microbial pathways.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-imino-1-(2-methylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)8-20-9-14(21)15(16(20)18)17-19-13(10-22-17)12-6-4-3-5-7-12/h3-7,10-11,18,21H,8-9H2,1-2H3 |
InChI Key |
SYSBYEYBFKXIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Difference : Position 1 substituent is a 3-phenylpropyl group instead of isobutyl.
- Isobutyl’s branching may confer better metabolic stability compared to linear alkyl or arylalkyl chains .
Heterocyclic Ring Modifications
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
- Difference : Replaces the 4-phenylthiazole with a benzimidazole group.
- Impact: Benzimidazole’s larger aromatic system and additional nitrogen atoms increase hydrogen-bonding capacity (3 H-bond donors vs. The fluorophenyl group at position 1 enhances electron-withdrawing effects, which may stabilize the molecule against oxidative degradation .
Core Structure Variations
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Difference : Pyrazolone core instead of pyrrolone, with a benzothiazole substituent.
- Impact: Pyrazolone cores are associated with anti-inflammatory and analgesic activities, diverging from the antifungal focus of thiazole-pyrrolone derivatives.
Structural and Computational Insights
Crystallography and Conformational Analysis
- Thiazole-containing analogs (e.g., compounds in ) crystallize in triclinic systems with planar molecular conformations, except for fluorophenyl groups oriented perpendicularly. This orientation may influence packing efficiency and stability .
- Tools like ORTEP-3 (for crystal structure visualization) and Multiwfn (for electron density analysis) can elucidate noncovalent interactions, such as van der Waals forces between thiazole sulfur and target proteins .
Electronic and Steric Effects
- The amino group at position 5 in the target compound likely participates in hydrogen bonding, a feature absent in non-amino analogs.
- Isobutyl’s steric bulk may hinder interactions with larger binding pockets compared to smaller substituents (e.g., methyl groups).
Tabulated Comparison of Key Compounds
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